molecular formula C26H22N4O3 B2530684 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-36-1

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Numéro de catalogue: B2530684
Numéro CAS: 1358306-36-1
Poids moléculaire: 438.487
Clé InChI: DVJWDYLLSYWLSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a triazole ring fused with a quinazoline moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinazoline derivatives. The compound has shown promising results against several cancer cell lines. For instance:

  • Cell Line Studies : Research indicates that derivatives of quinazoline can inhibit cell proliferation in various tumor types. Specifically, compounds similar to the one under discussion have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing significant cytotoxic effects .
Cell LineIC50 Value (µM)Reference
A54912.5
MCF-715.0

Antibacterial Activity

Quinazolines are also recognized for their antibacterial properties. The compound has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been documented extensively. The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Studies demonstrated that compounds similar to this quinazoline can reduce TNF-α production in human promyelocytic HL-60 cells by over 50% at concentrations below 20 µM .

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases involved in cancer progression. For example, Aurora kinase inhibition has been noted among related compounds.
  • Modulation of Cell Signaling : The interaction with growth factor receptors (e.g., PDGF) is another proposed mechanism through which these compounds exert their anticancer effects.

Case Studies

Several case studies have illustrated the efficacy of quinazoline derivatives:

  • Case Study 1 : A derivative similar to this compound was tested in vivo on xenograft models and demonstrated significant tumor reduction compared to controls .
  • Case Study 2 : Clinical trials involving analogs have shown promise in patients with resistant forms of breast cancer, leading to further investigation into combination therapies with existing chemotherapeutics .

Propriétés

Numéro CAS

1358306-36-1

Formule moléculaire

C26H22N4O3

Poids moléculaire

438.487

Nom IUPAC

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3

Clé InChI

DVJWDYLLSYWLSZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.